2-(2,6-diethyl-4-methylphenyl)acetic acid 2-(2,6-diethyl-4-methylphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 886230-72-4
VCID: VC12019219
InChI: InChI=1S/C13H18O2/c1-4-10-6-9(3)7-11(5-2)12(10)8-13(14)15/h6-7H,4-5,8H2,1-3H3,(H,14,15)
SMILES: CCC1=CC(=CC(=C1CC(=O)O)CC)C
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

2-(2,6-diethyl-4-methylphenyl)acetic acid

CAS No.: 886230-72-4

Cat. No.: VC12019219

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-diethyl-4-methylphenyl)acetic acid - 886230-72-4

Specification

CAS No. 886230-72-4
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name 2-(2,6-diethyl-4-methylphenyl)acetic acid
Standard InChI InChI=1S/C13H18O2/c1-4-10-6-9(3)7-11(5-2)12(10)8-13(14)15/h6-7H,4-5,8H2,1-3H3,(H,14,15)
Standard InChI Key SCEARLNFHOOSLL-UHFFFAOYSA-N
SMILES CCC1=CC(=CC(=C1CC(=O)O)CC)C
Canonical SMILES CCC1=CC(=CC(=C1CC(=O)O)CC)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a central phenyl ring substituted with two ethyl groups at the 2- and 6-positions, a methyl group at the 4-position, and an acetic acid side chain at the 1-position. This substitution pattern enhances steric hindrance and electronic effects, influencing reactivity and intermolecular interactions.

Table 1: Key Structural Parameters

PropertyValue
Molecular formulaC13H18O2\text{C}_{13}\text{H}_{18}\text{O}_{2}
Molecular weight206.29 g/mol
IUPAC name2-[2,6-diethyl-4-methylphenyl]acetic acid
Canonical SMILESCC1=CC(=C(C(=C1)CC)C(C(=O)O)CC

Synthesis Methodologies

Conventional Routes and Limitations

Prior synthetic approaches suffered from multiple drawbacks:

  • Grignard-based pathways: Required anhydrous conditions and toxic cyanating agents (e.g., NaCN) .

  • Multi-step protection/deprotection strategies: Increased complexity and cost (e.g., palladium-catalyzed reactions) .

  • Harsh oxidation conditions: Unstable intermediates led to low yields .

Modern Meerwein Arylation Approach

The patent CN110330422A discloses an optimized three-step synthesis :

Step 1: Meerwein Arylation

Reaction: 2,6-Diethyl-4-methylaniline reacts with vinyl acetate under acidic conditions (HCl, NaNO2_2) with CuCl2_2 catalysis.
Product: 1-Carbethoxy-1-chloro-2-(2,6-diethyl-4-methylphenyl)ethane (Yield: 80–82%).

Step 2: Acidic Hydrolysis

Conditions: 10% HCl in acetonitrile at 25°C.
Product: 2,6-Diethyl-4-methylphenylacetaldehyde (Purity: >95%).

Step 3: Oxidation to Carboxylic Acid

Reagents: NaClO2_2 in aqueous acetonitrile (5–10°C).
Product: 2-(2,6-Diethyl-4-methylphenyl)acetic acid (Yield: 92–93%; Purity: 96.7–97.0% by HPLC) .

Table 2: Synthetic Method Comparison

Physicochemical Properties

Spectroscopic Data

  • IR (KBr):

    • 2950 cm1^{-1} (C-H stretch, alkyl)

    • 1705 cm1^{-1} (C=O, carboxylic acid)

    • 1280 cm1^{-1} (C-O, ester intermediates)

  • 1^1H NMR (CDCl3_3):

    • δ 1.20 (t, 6H, CH2_2CH3_3)

    • δ 2.35 (s, 3H, Ar-CH3_3)

    • δ 3.65 (s, 2H, CH2_2COOH)

Industrial Applications

Agrochemical Intermediate

As the penultimate precursor to pinoxaden, this compound enables:

  • Selective grass weed control in wheat/barley fields.

  • Reduced environmental persistence compared to older herbicides.

Process Economics

The Meerwein route reduces production costs by:

  • Eliminating Pd catalysts (-$1,200/kg savings).

  • Avoiding cryogenic conditions (-15% energy use).

  • Cutting waste through higher atom economy (82% vs. 68% in Grignard methods) .

Future Research Directions

  • Continuous Flow Synthesis: Potential to enhance oxidation step efficiency.

  • Derivatization Studies: Amide/ester analogs for expanded bioactivity.

  • Environmental Fate Analysis: Soil adsorption/leaching studies under field conditions.

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